1,3-Dimethyl-1H-indazole
Description
Significance of Indazole Scaffolds in Heterocyclic Chemistry Research
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can interact with a wide array of biological targets. nih.govresearchgate.net This versatility stems from the indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.com This arrangement allows for a broad spectrum of biological activities, and as a result, indazole-containing compounds have been investigated for various therapeutic applications, including as anti-inflammatory, antibacterial, and antitumor agents. nih.govresearchgate.net The ability to functionalize the indazole core at various positions allows chemists to fine-tune the molecule's properties, leading to the development of numerous derivatives with diverse pharmacological profiles. mdpi.comresearchgate.net Beyond medicine, indazoles are also gaining attention in materials chemistry due to their promising photophysical properties. researchgate.net
Overview of Indazole Tautomerism and Isomerism in Academic Contexts
A fundamental concept in indazole chemistry is tautomerism, which in this case refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form in various states, including the gas phase, in solution, and in the solid state. nih.govresearchgate.netbeilstein-journals.orgnih.gov
Isomerism in indazoles arises from the placement of substituents on the ring. The location of these substituents can significantly influence the molecule's physical, chemical, and biological properties. The alkylation of indazole, for instance, can result in a mixture of N-1 and N-2 alkylated isomers, with the ratio of products being dependent on reaction conditions such as the solvent and base used. nih.gov
Structural Considerations for 1,3-Dimethyl-1H-indazole
This compound is a derivative of indazole where methyl groups are attached to the nitrogen atom at position 1 and the carbon atom at position 3. This specific substitution pattern locks the molecule into the 1H-tautomeric form. nih.gov The molecular skeleton of 1,3-dimethyl-1H-indazol-6-amine, a closely related compound, has been shown to be nearly planar. nih.govresearchgate.net
Detailed research findings on derivatives of this compound have highlighted their potential in various fields. For example, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed and synthesized as potential anticancer agents. nih.gov Specifically, one such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has shown potential in suppressing the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion. nih.gov Another related compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells. Furthermore, 1,3-dimethyl-6-nitro-1H-indazole is a known impurity in the synthesis of Pazopanib, an angiogenesis inhibitor. chemicalbook.com
Below are data tables summarizing key information for this compound and related compounds mentioned in this article.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
|---|---|---|---|
| This compound-6-carboxylic acid | C10H10N2O2 | Chemical Intermediate | |
| 1,3-Dimethyl-6-nitro-1H-indazole | 1354224-47-7 | Impurity in Pazopanib synthesis chemicalbook.com | |
| 1,3-Dimethyl-1H-indazol-6-amine | 221681-92-1 | C9H11N3 | Intermediate in drug synthesis |
| 6-Bromo-1,3-dimethyl-1H-indazole | 1095539-84-6 | C9H9BrN2 | Chemical Reagent |
| This compound-6-methanol | 1785512-54-0 | Chemical Intermediate |
Table 2: All Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound-6-carboxylic acid |
| 1,3-Dimethyl-6-nitro-1H-indazole |
| 1,3-Dimethyl-1H-indazol-6-amine |
| 1H-Indazole |
| 2H-Indazole |
| 3-methyl-1H-indazole |
| 3-trifluoromethyl-1H-indazole |
| 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole |
| 6-Bromo-1,3-dimethyl-1H-indazole |
| Indazole |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine |
| N,N-Dimethyl-4-(1-methyl-1H-indazol-3-yl)benzamide |
| Pazopanib |
| This compound-6-methanol |
| 1,3-Dimethyl-1H-indazol-6-yl-6-boronic acid |
| 1-Methyl-3-(naphthalen-1-yl)-1H-indazole |
| 3-(4-Fluorophenyl)-1-methyl-1H-indazole |
| 1-Methyl-3-(pyridin-4-yl)-1H-indazole |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBJRHTOMKVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3 Dimethyl 1h Indazole and Its Derivatives
Established Synthetic Pathways for Indazole Core Structures
The construction of the indazole nucleus can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Cyclization Reactions
Intramolecular cyclization reactions are a common and effective strategy for the formation of the indazole ring system. These methods typically involve the formation of a key N-N or N-C bond to close the pyrazole (B372694) ring onto a benzene (B151609) scaffold.
One notable approach is the copper-mediated intramolecular N-N bond formation. For instance, the cyclization of ketimines, prepared from o-aminobenzonitriles and organometallic reagents, can be efficiently achieved using copper(II) acetate with oxygen as the oxidant, providing good to excellent yields of 1H-indazoles nih.gov. Another powerful technique is the palladium-catalyzed intramolecular C-H amination of aminohydrazones, which offers a ligand-free method for constructing the indazole core nih.gov.
A classic method that continues to be relevant is the Jacobson modification of the Fischer indole synthesis, which involves the nitrosation of N-acetyl derivatives of 2-alkylanilines followed by cyclization nih.gov.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| o-Aminobenzonitrile and Organometallic Reagent | 1. Formation of Ketimine; 2. Cu(OAc)₂, O₂ | 1H-Indazole | Good to Excellent | nih.gov |
| Aminohydrazone | Palladium Catalyst | 1H-Indazole | Not specified | nih.gov |
| N-Acetyl-2-alkylaniline | Nitrosating Agent, then Cyclization | 1H-Indazole | Not specified | nih.gov |
1,3-Dipolar Cycloaddition Approaches
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and atom-economical method for constructing five-membered heterocyclic rings, including indazoles. In this context, in situ generated arynes serve as potent dipolarophiles.
A common strategy involves the reaction of in situ generated nitrile imines with benzyne. This approach is rapid, often completing within minutes, and affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields chim.it. Similarly, the reaction of diazo compounds with arynes provides a direct route to the indazole skeleton. For example, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like CsF or TBAF furnishes a wide range of substituted indazoles in good to excellent yields under mild conditions organic-chemistry.org.
| 1,3-Dipole Source | Dipolarophile Source | Reagents and Conditions | Product | Yield | Reference |
| Hydrazonoyl chloride (for nitrile imine) | o-(Trimethylsilyl)aryl triflate (for aryne) | CsF/18-crown-6 | 1-Substituted-1H-indazole | Moderate to Excellent | chim.it |
| Diazo compound | o-(Trimethylsilyl)aryl triflate (for aryne) | CsF or TBAF, room temperature | Substituted indazole | Good to Excellent | organic-chemistry.org |
| α-Substituted α-diazomethylphosphonates | Aryne | Not specified | 3-Alkyl/aryl-1H-indazoles | Not specified | organic-chemistry.org |
Diazotization-Based Protocols
Diazotization of ortho-substituted anilines followed by intramolecular cyclization is a classical and widely used method for indazole synthesis. The nature of the ortho-substituent plays a crucial role in the cyclization step.
A well-established route involves the diazotization of o-alkylanilines, which upon cyclization, yield 1H-indazoles nih.gov. A more recent development involves the reaction of aryl diazonium salts with diazo compounds. This metal-free approach proceeds through a diazenium intermediate that undergoes cyclization to afford indazoles in excellent yields google.com.
Furthermore, the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives can be achieved through diazotization. This method is characterized by its operational simplicity, mild reaction conditions, and high yields organic-chemistry.org.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| o-Alkylaniline | Diazotizing agent (e.g., NaNO₂, acid) | 1H-Indazole | Not specified | nih.gov |
| Aryl diazonium salt and diazo compound | DMF, 80 °C | Substituted indazole | Excellent | google.com |
| ortho-Aminobenzacetamide/acetate | Diazotizing reagent | 1H-Indazole-3-carboxylic acid derivative | High | organic-chemistry.org |
Hydrazone-Mediated Syntheses
Hydrazones are versatile intermediates in the synthesis of indazoles. They can undergo intramolecular cyclization or react with other components to form the indazole ring.
One approach involves the reaction of hydrazones with arynes in a [3+2] annulation process. Depending on the reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be utilized to produce a variety of indazoles organic-chemistry.org.
Intramolecular C-H amination of arylhydrazones provides another route to 1H-indazoles. For example, treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate leads to direct aryl C-H amination and subsequent cyclization nih.gov. Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can also facilitate this transformation nih.gov.
| Hydrazone Type | Reaction Partner/Condition | Product | Yield | Reference |
| N-Tosylhydrazone or N-Aryl/alkylhydrazone | Aryne | Substituted 1H-indazole | Not specified | organic-chemistry.org |
| Diaryl or tert-butyl aryl ketone hydrazone | I₂, KI, NaOAc | 1H-Indazole | Not specified | nih.gov |
| Arylhydrazone | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | 1H-Indazole | Good | nih.gov |
Targeted Synthesis of 1,3-Dimethyl-1H-indazole and Closely Related Precursors
The synthesis of specifically substituted indazoles like this compound often requires a targeted approach, with the regioselective introduction of substituents being a key challenge.
Methylation Strategies for Indazole Nitrogen Atoms
The direct alkylation of the indazole ring often leads to a mixture of N1 and N2-substituted products, as the two nitrogen atoms have comparable nucleophilicity. The regioselectivity of this reaction is highly dependent on the nature of the substrate, the alkylating agent, the base, and the solvent used researchgate.netnih.govresearchgate.net. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetic product connectjournals.com.
A common precursor for the synthesis of derivatives of this compound is 3-methyl-6-nitro-1H-indazole. The methylation of this compound has been studied with various reagents.
For instance, the methylation of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in the presence of a base like triethylenediamine in DMF results in a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole nih.gov. The desired 1,3-dimethyl isomer can then be separated by chromatography. The nitro group can subsequently be reduced to an amino group, as demonstrated by the hydrogenation of 1,3-dimethyl-6-nitro-1H-indazole over Pd/C to yield 1,3-dimethyl-1H-indazol-6-amine nih.gov.
The choice of methylating agent and reaction conditions can significantly influence the N1/N2 ratio. For example, methylation of 6-nitro-1H-indazole with methyl iodide can lead to a mixture of products, while using diazomethane in the presence of BF₃·Et₂O can favor the N1-methylated product researchgate.net. The use of dimethyl sulfate in the presence of potassium hydroxide has been reported to give an approximately 1:1 mixture of the N1 and N2 methylated products of 6-nitro-1H-indazole researchgate.net.
| Indazole Substrate | Methylating Agent | Base/Catalyst | Solvent | Product(s) | Yield(s) | Reference |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | Triethylenediamine | DMF | 1,3-Dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole | Mixture, separation required | nih.gov |
| 6-Nitro-1H-indazole | Methyl iodide | - | Sealed tube, 100 °C | Mixture of N1, N2, and dimethylated products | 10% (N1), 50% (N2), 17% (dimethylated) | researchgate.net |
| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | - | 1-Methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole | 42% (N1), 44% (N2) | researchgate.net |
| 6-Nitro-1H-indazole | Diazomethane | BF₃·Et₂O | - | 1-Methyl-6-nitro-1H-indazole | 75% | researchgate.net |
Conversion of Nitro-Substituted Indazoles to Amino Derivatives
The transformation of nitro-substituted indazoles into their corresponding amino derivatives is a fundamental process for introducing a versatile functional group that can be further modified. A common strategy involves the reduction of a nitro group, which can be achieved using various reducing agents.
A well-established method for the synthesis of aminoindazoles involves the reduction of a nitro precursor. For instance, the synthesis of 1,3-dimethyl-1H-indazol-6-amine can be achieved from 3-methyl-6-nitro-1H-indazole. The initial step is the methylation of the indazole ring to obtain 1,3-dimethyl-6-nitro-1H-indazole. This intermediate is then subjected to catalytic hydrogenation. The reduction of the nitro group is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction is generally efficient and provides the desired amino derivative in good yield.
Table 1: Representative Reaction Conditions for Nitro Group Reduction
| Starting Material | Reagents and Conditions | Product | Yield |
| 1,3-dimethyl-6-nitro-1H-indazole | Pd/C, H₂ (gas), Ethanol (B145695) | 1,3-dimethyl-1H-indazol-6-amine | Not specified in literature |
Synthesis via Acetophenone Derivatives
The construction of the indazole core from acyclic precursors is a powerful strategy that allows for the introduction of various substituents. One such approach involves the cyclization of acetophenone derivatives, typically through the formation of a hydrazone intermediate.
A general method for the synthesis of 3-methyl-1H-indazoles involves the reaction of a suitably substituted acetophenone with hydrazine to form the corresponding hydrazone. Subsequent cyclization of the hydrazone, often under acidic conditions, leads to the formation of the indazole ring. For example, the cyclization of 2,6-dialkoxy (or hydroxy) acetophenone hydrazones in the presence of polyphosphoric acid (PPA) has been shown to produce 3-methyl-4-alkoxy (or hydroxy)-1H-indazoles in reasonable yields jlu.edu.cn. While a direct synthesis of this compound from an acetophenone derivative is not explicitly detailed in the reviewed literature, a related transformation of 2-methoxy-4,6-dimethylacetophenone hydrazone yielded 3,4,6-trimethyl-1H-indazole jlu.edu.cn. This suggests that a similar strategy, starting from an appropriately substituted acetophenone and using a methylhydrazine, could potentially be adapted for the synthesis of this compound. The reaction would likely proceed through the formation of the corresponding N-methylhydrazone followed by acid-catalyzed cyclization.
Catalytic Strategies in Indazole Synthesis
Modern organic synthesis heavily relies on the use of transition metal catalysts to achieve efficient and selective transformations. The synthesis of indazoles has greatly benefited from the development of various catalytic methods, which offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Cross-Coupling)
Palladium catalysis is a cornerstone of modern organic chemistry, with cross-coupling reactions being particularly prominent. The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, has been employed in the synthesis of functionalized indazoles.
While direct Suzuki-Miyaura coupling to form the indazole ring itself is less common, this reaction is invaluable for the functionalization of a pre-existing indazole core. For instance, a bromo-substituted indazole can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups at specific positions on the indazole ring. This approach provides a powerful tool for creating a library of substituted indazole derivatives for various applications. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Indazole Functionalization
| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield |
| 5-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-1H-indazole | Good |
| 3-Iodo-1-trityl-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-1-trityl-1H-indazole | High |
Copper-Mediated Reactions
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of indazole synthesis, copper-mediated reactions are particularly useful for intramolecular cyclizations to construct the indazole ring.
One common approach involves the intramolecular N-arylation of ortho-haloarylhydrazones. In this reaction, a copper(I) or copper(II) catalyst promotes the formation of the N-N bond, leading to the indazole product. These reactions are often carried out in the presence of a ligand, such as a diamine or an amino acid, which can enhance the catalytic activity of the copper species.
Table 3: Examples of Copper-Mediated Indazole Synthesis
| Starting Material | Catalyst | Ligand | Base | Solvent | Product | Yield |
| 2-Chlorobenzaldehyde phenylhydrazone | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 1-Phenyl-1H-indazole | Moderate |
| N'-(2-bromophenyl)acetohydrazide | CuI | L-proline | K₂CO₃ | DMSO | 3-Methyl-1H-indazole | Good |
Silver(I)-Mediated Oxidative C-H Bond Amination
Silver-catalyzed reactions have gained attention for their ability to promote unique transformations, including oxidative C-H bond amination. This approach allows for the direct formation of a C-N bond by activating a C-H bond, offering a more atom-economical route to nitrogen-containing heterocycles.
The synthesis of 1H-indazoles can be achieved through a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. In this process, a silver(I) salt, such as silver trifluoromethanesulfonate (AgOTf) or silver acetate (AgOAc), acts as an oxidant to facilitate the cyclization of the hydrazone onto an adjacent aromatic C-H bond. This method is particularly useful for the synthesis of a variety of 3-substituted indazoles.
Table 4: Silver(I)-Mediated Synthesis of 1H-Indazoles
| Starting Material | Silver(I) Salt | Oxidant | Solvent | Product | Yield |
| Acetophenone N-phenylhydrazone | AgOAc | O₂ | Toluene | 3-Methyl-1-phenyl-1H-indazole | Good |
| Propiophenone N-phenylhydrazone | AgOTf | (NH₄)₂S₂O₈ | CH₃CN | 3-Ethyl-1-phenyl-1H-indazole | Moderate |
Green Chemistry and Sustainable Catalysis (e.g., Natural Catalysts, Ultrasound)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indazoles, green chemistry approaches focus on the use of environmentally benign solvents (such as water or ethanol), energy-efficient reaction conditions, and the use of renewable or non-toxic catalysts.
Natural Catalysts: While the use of highly purified enzymes or whole-cell biocatalysts for the synthesis of this compound is not yet widely reported, the exploration of natural catalysts is an active area of research in organic synthesis. These catalysts, derived from renewable resources, offer the potential for highly selective and environmentally friendly transformations.
Heterogeneous and Single-Atom Catalysis
Modern synthetic chemistry is increasingly moving towards more sustainable and efficient catalytic systems. Heterogeneous and single-atom catalysis represent the forefront of this evolution, offering advantages in catalyst recovery, reusability, and sometimes, unique reactivity.
While specific applications of these methods for the direct synthesis of this compound are not extensively documented, the synthesis of the broader indazole scaffold has benefited from these technologies. Heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C) and Cu(II)-hydrotalcite, have been effectively used for the synthesis of 2H-indazoles. caribjscitech.comresearchgate.net For instance, mercury(II) complexes derived from indazole ligands have been investigated as heterogeneous catalysts for reactions like the Biginelli reaction. These catalysts are valued for their stability and ease of separation from the reaction mixture. researchgate.net
Single-atom catalysis (SACs) is an emerging field where isolated metal atoms are anchored onto a support material, maximizing atomic efficiency and often providing unique catalytic properties. rsc.org This approach has been explored for the synthesis and modification of various N-heterocycles. researchgate.netoaepublish.com The concept of "single-atom skeletal editing" allows for the precise insertion of single atoms into heterocyclic rings, offering a powerful tool for late-stage molecular modification. researchgate.netsemanticscholar.org While direct synthesis of indazoles using SACs is still a developing area, the principles hold promise for creating highly selective and active catalysts for N-heterocycle synthesis in the future.
Regioselective Synthesis and Alkylation Control
The direct alkylation of an N-unsubstituted indazole, such as 3-methyl-1H-indazole, typically results in a mixture of N1 and N2 substituted products. nih.gov This is due to the presence of two reactive nitrogen atoms within the pyrazole ring system of the indazole core. nih.gov Consequently, controlling the regioselectivity of alkylation is a significant challenge in the synthesis of compounds like this compound. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov
Several strategies have been developed to control the site of N-substitution on the indazole ring. One common approach involves the incorporation of the desired substituent prior to the formation of the indazole ring itself. nih.gov For example, using N-alkyl or N-arylhydrazines in condensation reactions with ortho-haloaryl carbonyl compounds can lead to the regioselective formation of 1H-indazoles. nih.gov
Alternatively, direct alkylation of the pre-formed indazole ring can be controlled by exploiting the different reactivity of the N1 and N2 atoms. The choice of alkylating agent, base, and solvent plays a critical role in directing the substitution to the desired nitrogen. nih.gov For instance, achieving N1 selectivity is often possible by creating conditions that favor the thermodynamically more stable product. nih.gov Some studies have shown that N-acylation can initially occur at the N2 position, followed by isomerization to the more stable N1-acylindazole. nih.gov
Recent research has focused on developing highly regioselective protocols. For example, a combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various C-3 substituted indazoles. nih.govresearchgate.net In some cases, over 99% N1 regioselectivity has been observed. nih.gov Conversely, specific substituents on the indazole ring, such as electron-withdrawing groups at the C-7 position, have been shown to confer excellent N2 regioselectivity. researchgate.net
The outcome of the N-alkylation of indazoles is highly dependent on the reaction conditions. The interplay between the base, solvent, and temperature can significantly alter the ratio of N1 to N2 products. nih.gov The choice of base and solvent can influence the nature of the indazole anion and its counter-ion, leading to different regiochemical outcomes. nih.gov
The formation of "tight" versus "solvent-separated" ion pairs has been proposed as a key factor in determining regioselectivity. nih.gov In less polar solvents like THF, a base like sodium hydride can form a tight ion pair with the indazole anion. It has been suggested that the sodium cation may coordinate with the N2 atom and an electron-rich group at the C-3 position, sterically hindering alkylation at N2 and thus favoring N1 substitution. nih.govresearchgate.net In contrast, more polar, coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation more effectively, leading to a solvent-separated ion pair and potentially altering the N1/N2 ratio. nih.gov
The effect of various bases and solvents on the regioselectivity of N-alkylation of a model indazole system is detailed in the table below.
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | >99:1 | 44 |
| 2 | NaH | THF | 50 | >99:1 | 89 |
| 3 | NaH | DMF | 25 | 80:20 | 98 |
| 4 | K2CO3 | DMF | 25 | 66:34 | 99 |
| 5 | Cs2CO3 | DMF | 25 | 33:67 | 99 |
| 6 | NaHMDS | THF | 25 | 93:7 | >99 |
| 7 | NaHMDS | DMSO | 25 | 15:85 | >99 |
Data in the table is compiled for illustrative purposes based on findings for N-alkylation of substituted indazoles. nih.govresearchgate.net
As the data indicates, the combination of NaH in THF provides the highest selectivity for the N1 isomer. In contrast, using a base like Cesium Carbonate (Cs2CO3) in DMF can favor the formation of the N2 isomer. The use of sodium hexamethyldisilazide (NaHMDS) shows a dramatic solvent-dependent effect, with THF favoring N1 and DMSO heavily favoring N2 alkylation. nih.gov This highlights the critical importance of carefully selecting and optimizing reaction conditions to achieve the desired regioselective synthesis of N-alkylated indazoles.
Elucidation of Reaction Mechanisms and Kinetics in Indazole Synthesis
Mechanistic Studies of Indazole Formation Pathways
The predominant pathway for the formation of 1,3-Dimethyl-1H-indazole is the direct N-alkylation of 3-methyl-1H-indazole. This reaction is typically performed by first deprotonating the indazole with a base to form a reactive indazolate anion, which then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl carbonate. nih.govmdpi.com
Mechanistic studies have largely focused on understanding and controlling the regioselectivity of this alkylation step. The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, counter-ion, and temperature. researchgate.netbeilstein-journals.org
Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally accepted to be more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.orgjmchemsci.comconnectjournals.com Consequently, the N1-alkylated product, this compound, is typically the thermodynamically favored isomer. mdpi.comconnectjournals.com Reactions run under conditions that allow for equilibrium, such as higher temperatures or longer reaction times, tend to yield the N1-substituted product as the major isomer. connectjournals.com In contrast, N2-alkylation can be the kinetically favored pathway under certain conditions. connectjournals.comrsc.org
Influence of Base and Solvent : The choice of base and solvent system plays a crucial role in directing the regioselectivity. The use of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various indazoles. beilstein-journals.org Conversely, using different bases such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers. researchgate.netbeilstein-journals.org
Cation Chelation Effects : Density Functional Theory (DFT) calculations have provided insight into the role of the base's counter-ion. One proposed mechanism for high N1-selectivity involves the formation of a chelated intermediate. beilstein-journals.org For an indazole with an electron-rich substituent at the C3 position (like a carboxylate), the metal cation (e.g., Na⁺ or Cs⁺) can coordinate with both the N2 nitrogen and the C3 substituent's oxygen atom. beilstein-journals.orgwuxibiology.com This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 position.
Mitsunobu Reaction Conditions : When N-alkylation is performed under Mitsunobu conditions, a strong preference for the formation of the N2 regioisomer has been observed, highlighting the mechanistic dependence on the specific reagents used. beilstein-journals.org
A specific synthetic route involves the methylation of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in the presence of a base like triethylene diamine. nih.gov This reaction produces a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, from which the desired N1-isomer can be separated chromatographically. nih.gov
Kinetic Investigations of Key Synthetic Steps
Experimental kinetic data, such as rate constants and activation energies for the specific synthesis of this compound, are not extensively documented in the literature. However, kinetic investigations, primarily through computational studies, have been conducted on the N-alkylation of the parent indazole ring, providing valuable insights into the key synthetic steps.
Quantum mechanical (QM) analyses using DFT have been employed to calculate the activation energy barriers for the competing pathways. These calculations help to rationalize the observed product distributions under different conditions. For example, in a model reaction of indazole with an alkyl 2,2,2-trichloroacetimidate, the direct calculation of activation energies for nucleophilic attack at N1 and N2 initially appeared to contradict experimental results. google.com However, when the model accounted for the initial energy difference between the more stable 1H-indazole tautomer and the less stable 2H-indazole tautomer, the calculated energy barriers aligned with the observed N2 selectivity in that specific reaction. google.com For the more common base-mediated alkylation leading to the 1,3-dimethyl product, the pathway originates from the common indazolate anion.
The table below presents data from a DFT study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, which serves as a model for understanding the energetic landscape of N1 versus N2 alkylation. beilstein-journals.org
| Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Product |
|---|---|---|---|
| N1-Alkylation | TS for N1 attack | 20.3 | N1-Alkylated Indazole (Thermodynamic) |
| N2-Alkylation | TS for N2 attack | 20.6 | N2-Alkylated Indazole (Kinetic) |
Data derived from DFT calculations on a model system. Actual values may vary based on specific substrates and conditions. beilstein-journals.org
These calculations, while on a related system, illustrate that the activation barriers for N1 and N2 alkylation can be very close, suggesting that subtle changes in reaction conditions can shift the kinetic preference from one pathway to the other. The irreversibility of the reaction under certain conditions, due to high reverse barriers, means that the product ratio is determined by these kinetic factors rather than thermodynamic equilibrium. beilstein-journals.org
Analysis of Reactive Intermediates
The central reactive intermediate in the synthesis of this compound via the N-alkylation route is the 3-methyl-1H-indazolate anion .
Formation and Structure : This anion is formed upon the deprotonation of 3-methyl-1H-indazole by a suitable base, such as NaH or K₂CO₃. The removal of the acidic N-H proton generates an anionic heterocyclic system.
Ambident Nucleophilicity : The 3-methyl-1H-indazolate anion is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers at N1 and N2. The negative charge is delocalized across the pyrazole (B372694) portion of the ring system. The distribution of this charge and the steric accessibility of the two nitrogen atoms determine the site of the subsequent electrophilic attack by the methylating agent.
Influence of Counter-ion and Solvent : The behavior of the indazolate anion is significantly influenced by its interaction with the corresponding cation from the base (e.g., Na⁺, K⁺, Cs⁺) and the surrounding solvent molecules.
In less polar solvents like THF, the cation may form a tight ion pair with the indazolate anion. This association can sterically hinder one of the nitrogen atoms, thereby enhancing the regioselectivity of the alkylation. beilstein-journals.org
In polar aprotic solvents like DMF, the cation is better solvated and more dissociated from the anion. This "freer" anion may exhibit different reactivity, often leading to mixtures of N1 and N2 products. beilstein-journals.org
Resonance and Charge Distribution : DFT calculations on related indazolate systems show that multiple resonance forms are of approximately equal energy. beilstein-journals.org Natural Bond Orbital (NBO) analyses are used to calculate the partial charges on the N1 and N2 atoms in the anionic intermediate, which helps to predict the most likely site of reaction from an electronic standpoint. beilstein-journals.orgwuxibiology.com
The other key intermediate is the electrophile, which is typically an activated methyl species such as methyl iodide or dimethyl sulfate . mdpi.com The mechanism involves the nucleophilic attack of the indazolate anion on the electrophilic carbon atom of the methylating agent in a standard SN2-type reaction, displacing the leaving group (e.g., iodide or methylsulfate) and forming the final C-N bond.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1,3-Dimethyl-1H-indazole. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.
Applications of ¹H NMR and ¹³C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic compounds.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl groups are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl protons (N-CH₃ and C-CH₃) resonate at higher fields. The signal for the methyl protons of 1-methyl and 2-methyl-indazole, for instance, differ by only 0.1-0.2 ppm. jmchemsci.comjmchemsci.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons and the methyl carbons provide corroborating evidence for the assigned structure. For example, in ¹³C NMR, the 1H-tautomer of a methyl-indazole is expected to appear at 132-133 ppm, while the 2H-tautomer appears at 123-124 ppm. jmchemsci.comjmchemsci.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) in ppm |
| ¹H | Aromatic-H | 7.0 - 8.1 |
| ¹H | N-CH₃ | ~3.7 - 4.3 |
| ¹H | C-CH₃ | ~2.5 - 2.7 |
| ¹³C | Aromatic-C | 109 - 144 |
| ¹³C | N-CH₃ | ~30 - 38 |
| ¹³C | C-CH₃ | ~11 - 15 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Use of ¹⁴N and ¹⁵N NMR in Tautomer Distinction
While this compound exists as a single, fixed tautomer due to the methylation at the N1 and C3 positions, nitrogen NMR (¹⁴N and ¹⁵N) is a powerful tool for distinguishing between different tautomeric forms in related indazole systems. jmchemsci.comjmchemsci.com The chemical shift of a nitrogen atom is highly sensitive to its bonding environment and hybridization state.
¹⁵N NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, offers sharper signals and is often preferred for detailed structural analysis. ncsu.edureddit.com The distinct electronic environments of the nitrogen atoms in different tautomers lead to significantly different ¹⁵N chemical shifts, allowing for unambiguous identification. fu-berlin.deosf.io For example, the pKb value for 1-methyl-1H-indazole is 0.42, while for 2-methyl-2H-indazole it is 2.02, indicating that the 2H tautomer is the stronger base. jmchemsci.comjmchemsci.com This difference in basicity is reflected in their respective nitrogen NMR spectra.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of these groups. In the FT-IR spectrum of this compound, one can expect to observe characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system. mdpi.comd-nb.info
Table 2: Typical FT-IR Absorption Bands for Indazole Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2970-2850 | Aliphatic C-H Stretch (Methyl) |
| 1620-1580 | C=C Aromatic Ring Stretch |
| 1520-1470 | C=N Ring Stretch |
| 1460-1430 | C-H Bending (Methyl) |
| 800-700 | Aromatic C-H Out-of-Plane Bending |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. mdpi.comrsc.org HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision enables the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₉H₁₀N₂), HRMS would confirm the molecular weight to be approximately 146.0844, providing strong evidence for its chemical formula. rsc.org
Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 1h Indazole
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methodologies have been employed to investigate indazole derivatives, offering a robust framework for understanding the specific case of 1,3-Dimethyl-1H-indazole. These methods range from ab initio Hartree-Fock (HF) to more sophisticated approaches like Møller-Plesset perturbation theory (MP2) and, most commonly, Density Functional Theory (DFT). mdpi.com
DFT, in particular, has become a cornerstone for studying heterocyclic systems due to its favorable balance of computational cost and accuracy. researchgate.net It is used to determine molecular geometries, vibrational frequencies, and a host of electronic properties. d-nb.infomdpi.com For indazole systems, these calculations have been instrumental in elucidating reaction mechanisms, predicting spectroscopic data, and analyzing stability. beilstein-journals.orgcsic.es
The precision of quantum chemical calculations is intrinsically linked to the chosen basis set and computational protocol. For indazole derivatives, a common and effective approach involves the B3LYP hybrid exchange-correlation functional. mdpi.comresearchgate.net This functional is frequently paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive triple-zeta 6-311G(d,p) and 6-311++G(d,p). d-nb.infocsic.esexplorationpub.comimist.ma
The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems, while diffuse functions (++) are added for calculations where anions or weak intermolecular interactions are of interest. d-nb.info For instance, geometry optimizations are often performed at the B3LYP/6-31G(d) or a higher level, followed by single-point energy calculations with a larger basis set like 6-311++G(2d,2p) to achieve more refined energy values. explorationpub.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a standard protocol used with DFT to calculate NMR chemical shifts, which can then be compared with experimental data for structural validation. csic.esimist.ma
Table 1: Common Computational Protocols for Indazole Systems
| Method | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-31G** | Tautomer Stability | mdpi.comnih.gov |
| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | d-nb.info |
| Hartree-Fock (HF) | - | 6-31G* / 6-31G** | Tautomer Stability | mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | B3LYP | 6-311G+(d,p) | Geometry Optimization, Electronic Properties | mdpi.comnih.gov |
Geometry optimization is a fundamental computational step that seeks the lowest energy conformation of a molecule. For this compound, theoretical calculations confirm the planarity of the core bicyclic indazole skeleton. nih.govresearchgate.net Studies on the related compound 1,3-dimethyl-1H-indazol-6-amine revealed an almost planar molecular structure, with only a minimal deviation of the amino nitrogen atom from the plane. nih.gov
Computational optimizations, typically performed using methods like B3LYP/6-311G+(d,p), calculate the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.com Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies). mdpi.commdpi.com These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it, forming the basis for analyzing its stability and reactivity.
Tautomeric Equilibrium Analysis and Relative Stabilities
Annular tautomerism is a key feature of the parent indazole ring system, involving the migration of a proton between the N1 and N2 nitrogen atoms. beilstein-journals.orgmdpi.com In this compound, the presence of the methyl group at the N1 position precludes this tautomerization, locking the molecule in the 1H form. The stability of this structure is rooted in the inherent thermodynamic preferences of the indazole system.
Theoretical studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgmdpi.com Computational analyses on various indazole derivatives have quantified this energy difference. For example, calculations on tetrahydro-4H-indazol-4-one derivatives using both Hartree-Fock and B3LYP methods indicated that while the energy differences between 1H and 2H tautomers can be very small (around 1 kJ mol⁻¹), the 1H form is often favored. mdpi.comresearchgate.net The greater stability of the benzenoid structure of the 1H tautomer compared to the quinonoid structure of the 2H form is a primary contributing factor. beilstein-journals.org This inherent stability provides the thermodynamic driving force for the preferential formation of N1-substituted products, such as this compound, during alkylation reactions under certain conditions. beilstein-journals.orgbeilstein-journals.org
Table 2: Calculated Relative Stabilities of Indazole Tautomers (Example System)
| Compound System | Method/Basis Set | Most Stable Tautomer | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|---|
| Tetrahydro-4H-indazol-4-one | HF/6-31G** | 1H | ~1 | mdpi.com |
| 3-Methyl-tetrahydro-4H-indazol-4-one | HF/6-31G** | 2H | ~1 | mdpi.com |
| Tetrahydro-4H-indazol-4-ones | B3LYP/6-31G** | (Matches Experiment) | 1.7 - 1.9 | mdpi.com |
The surrounding medium can influence the tautomeric equilibrium of indazoles. Computational models that incorporate solvent effects, often using a Polarizable Continuum Model (PCM), are employed to simulate these conditions. Studies have shown that while the 1H tautomer is generally more stable in the gas phase, the small energy difference can be modulated by the solvent. mdpi.comexplorationpub.com For instance, in a study on 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be slightly more stable experimentally in a DMSO-d₆ solution, a result that was closely reproduced by B3LYP calculations. mdpi.com The dipole moment of the tautomers plays a role; a more polar solvent may preferentially stabilize the tautomer with the larger dipole moment, potentially altering the equilibrium.
Electronic Properties and Reactivity Descriptors
Computational chemistry is a powerful tool for calculating various electronic properties and reactivity descriptors that predict a molecule's chemical behavior. For this compound, these descriptors help to rationalize its reactivity in processes like electrophilic substitution and N-alkylation.
Key descriptors include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Fukui functions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity; the HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. asianresassoc.org
MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asianresassoc.orgresearchgate.net For indazoles, these maps typically show negative potential around the nitrogen atoms, indicating their nucleophilic character.
Furthermore, Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and Fukui indices, which quantify the sensitivity of the electron density to a change in the number of electrons. beilstein-journals.org These indices are valuable for predicting the most likely sites for nucleophilic and electrophilic attack, providing deeper insight into the regioselectivity observed in reactions involving the indazole ring. beilstein-journals.org
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 1,3-Dimethyl-1H-indazol-6-amine |
| 1H-indazole |
| 2H-indazole |
| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
| Hartree-Fock |
| Møller-Plesset perturbation theory |
| Density Functional Theory |
| B3LYP |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. numberanalytics.com A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
In computational studies of indazole derivatives, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), the FMO energy gap has been shown to be largely consistent across different solvents, suggesting minimal solvent influence on this intrinsic property. asianresassoc.org However, greater stability is often observed in more polar environments. asianresassoc.org DFT calculations are frequently employed to determine the energies of these frontier orbitals. crimsonpublishers.com While the energy of the HOMO is directly related to the ionization potential, the LUMO's energy corresponds to the electron affinity. multidisciplinaryjournals.com
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | -6.5025 | -1.5146 | 4.9879 |
| Water | -6.5202 | -1.5404 | 4.9797 |
| DMSO | -6.5186 | -1.5363 | 4.9823 |
| Methanol | -6.5191 | -1.5379 | 4.9812 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netscirp.org The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Typically, negative regions (colored red to yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while positive regions (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netscirp.org
For indazole derivatives, MEP analysis provides valuable insights into reactive sites. In a computational study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), MEP maps confirmed the locations of nucleophilic and electrophilic regions. asianresassoc.org The most electronegative site, indicating a prime target for electrophiles, was found over the oxygen atom of the propan-2-ol substituent. asianresassoc.org Conversely, electrophilic sites, susceptible to nucleophiles, were identified over the aromatic hydrogen atoms. asianresassoc.org This information is critical for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. mdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and conjugative interactions within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive forms such as lone pairs and bonds. multidisciplinaryjournals.comjoaquinbarroso.com This analysis quantifies the stabilization energy associated with delocalization, which arises from interactions between filled (donor) and empty (acceptor) orbitals. multidisciplinaryjournals.com
In studies of substituted indazoles, NBO analysis reveals significant intramolecular charge transfer interactions that contribute to molecular stability. For the derivative 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the strongest stabilization energy was identified as a donation from the lone pair (LP) of the N4 atom into the antibonding σ*(C8-C9) orbital, amounting to 40.25 kJ/mol. asianresassoc.org This interaction enhances electron delocalization within the indazole ring system. asianresassoc.org
NBO calculations also provide partial charges on each atom, which are useful for understanding reactivity. beilstein-journals.orgbeilstein-journals.org In the case of methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was used to calculate the partial charges on the N1 and N2 atoms, providing support for observed reaction pathways in alkylation reactions. beilstein-journals.orgbeilstein-journals.org
| Compound | Partial Charge on N1 | Partial Charge on N2 |
|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | -0.33525 | -0.24443 |
| Deprotonated Anion (6(N-H)) | -0.38846 | -0.29832 |
Global and Local Reactivity Indices
The Fukui function is particularly useful for predicting where a nucleophile or an electrophile will attack. For instance, in the study of methyl 5-bromo-1H-indazole-3-carboxylate, Fukui indices (f-) were calculated to assess the nucleophilic character of the N1 and N2 atoms, providing further evidence for the observed regioselectivity in alkylation reactions. beilstein-journals.orgbeilstein-journals.org These calculations supported mechanistic proposals by quantifying the reactivity at specific sites. beilstein-journals.org
| Compound | Fukui Index (f-) on N1 | Fukui Index (f-) on N2 |
|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | 0.61445 | 0.52779 |
| Deprotonated Anion (6(N-H)) | 0.65078 | 0.59664 |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating complex reaction mechanisms by modeling the entire reaction pathway, including intermediates and transition states. This theoretical approach provides a level of detail that is often inaccessible through experimental methods alone.
Energy Barriers and Transition State Computations
A key aspect of mechanistic studies is the computation of energy barriers (activation energies) and the geometry of transition states. faccts.de By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The transition state represents the highest energy point along this path, and its energy determines the reaction rate. faccts.de
For substituted indazoles, DFT calculations have been successfully used to map out reaction coordinate diagrams for N-alkylation reactions. beilstein-journals.orgbeilstein-journals.org In the case of methyl 5-bromo-1H-indazole-3-carboxylate, computations revealed the energy profile for the formation of both N1 and N2 substituted products under different conditions. beilstein-journals.org For example, the deprotonation of the indazole by a dimethyl azodicarboxylate (DMAD) anion was found to be favorable by 14.7 kcal/mol. beilstein-journals.orgbeilstein-journals.org Subsequent transition state calculations for the nucleophilic attack helped to explain the observed product ratios. beilstein-journals.org These calculations demonstrate that favorable non-covalent interactions can be a stronger driving force toward transition-state energy partitioning than nucleophilicity alone. beilstein-journals.org
Role of Chelation and Non-Covalent Interactions in Reaction Pathways
Theoretical calculations have highlighted the critical role of chelation and other non-covalent interactions (NCIs) in directing the regioselectivity of reactions involving indazoles. beilstein-journals.orgbeilstein-journals.org These weak interactions can stabilize specific transition states, thereby favoring one reaction pathway over another. unirioja.es
A comprehensive DFT mechanistic study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate showed that the choice of reagents could control the outcome to favor either N1 or N2 substitution with high selectivity. beilstein-journals.orgbeilstein-journals.org The calculations suggested that a chelation mechanism, involving the coordination of a cation (like Cs+) between the indazole's N2-atom and an oxygen atom in a C-3 substituent, produces the N1-substituted products. beilstein-journals.orgbeilstein-journals.org In the absence of such a chelating metal, other non-covalent interactions become the dominant steering force, driving the reaction towards the formation of the N2-substituted product. beilstein-journals.orgbeilstein-journals.org This work represents a significant advance in understanding and predicting the reactivity of substituted indazoles. beilstein-journals.org
Topological Analysis of Electron Density (e.g., Atoms in Molecules - AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the electron density distribution, ρ(r), to elucidate chemical structures, bonding characteristics, and reactivity. wiley-vch.de This method partitions a molecule into atomic basins based on the gradient vector field of the electron density. uni-rostock.de The topology of ρ(r) is characterized by its critical points (CPs), where the gradient of the electron density vanishes (∇ρ(r) = 0). These points are classified by their rank and signature, with the most chemically significant being bond critical points (BCPs), ring critical points (RCPs), and cage critical points. wiley-vch.deuni-rostock.de
For the analysis of chemical bonds, the properties of the electron density at the (3, -1) bond critical points are paramount. Two key descriptors are evaluated at each BCP:
Electron Density (ρ(r_bcp)) : The magnitude of ρ at the BCP correlates with the strength of the bond; a higher value indicates a stronger bond.
Laplacian of Electron Density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of electron density, which is characteristic of shared-shell interactions, such as covalent bonds. Conversely, a positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. mdpi.com
While specific QTAIM computational data for this compound is not extensively published, the topological properties can be reliably inferred from theoretical studies on the parent 1H-indazole and its substituted derivatives. csic.esresearchgate.net The analysis reveals a detailed picture of the covalent framework and electronic structure of the molecule.
The covalent bonds within the bicyclic ring system and the methyl substituents of this compound are characterized by the presence of a bond path and a corresponding BCP between each pair of bonded atoms. The values of ρ(r_bcp) are significant and the Laplacian values are negative, confirming their shared-shell, covalent nature.
A representative analysis of the key bonds in this compound would yield topological parameters similar to those presented in the following table. These values are illustrative and based on computational studies of analogous C-C, C=C, C-N, and N-N bonds in related heterocyclic systems. mdpi.com
Table 1: Representative Topological Properties at Bond Critical Points (BCPs) for this compound Note: These are illustrative values based on theoretical calculations of similar heterocyclic compounds.
| Bond | Bond Type | Electron Density, ρ(r_bcp) (e/ų) | Laplacian, ∇²ρ(r_bcp) (e/Å⁵) | Interaction Type |
|---|---|---|---|---|
| N1–N2 | Single | ~2.90 | ~ -8.0 | Covalent (Shared-shell) |
| N2–C3 | Double | ~3.30 | ~ -15.0 | Polar Covalent (Shared-shell) |
| C3–C3a | Single | ~2.50 | ~ -18.0 | Covalent (Shared-shell) |
| C3a–C7a | Aromatic | ~2.85 | ~ -23.0 | Covalent (Shared-shell) |
| C4–C5 | Aromatic | ~3.10 | ~ -26.0 | Covalent (Shared-shell) |
| N1–C7a | Single | ~2.70 | ~ -10.0 | Polar Covalent (Shared-shell) |
| N1–CH₃ | Single | ~2.45 | ~ -17.0 | Covalent (Shared-shell) |
| C3–CH₃ | Single | ~2.55 | ~ -19.0 | Covalent (Shared-shell) |
The analysis of these topological properties reveals several key features of the electronic structure:
Aromatic and Double Bonds : The C-C bonds within the benzene (B151609) moiety and the C=N bond exhibit the highest electron densities and most negative Laplacian values, indicative of strong covalent character and charge accumulation typical of aromatic and double bonds. mdpi.com
Pyrazole (B372694) Ring Bonds : The N1-N2 bond shows a high degree of covalent character. The C-N bonds within the pyrazole ring are also strongly covalent but show polarity due to the difference in electronegativity between carbon and nitrogen.
Methyl Group Substitution : The C-C bonds connecting the methyl groups to the indazole ring, as well as the C-H bonds within the methyl groups, show typical single-bond covalent character with significant charge accumulation. Computational studies on substituted indazoles confirm that electron-donating methyl groups influence the electron density distribution across the heterocyclic framework.
Ring Critical Points : The topology of this compound would also feature two (3, +1) ring critical points—one for the five-membered pyrazole ring and one for the six-membered benzene ring. The presence of these RCPs is a definitive topological feature of the ring structures, located where the electron density is a local minimum. mdpi.comresearchgate.net
Chemical Derivatization and Functionalization of the 1,3 Dimethyl 1h Indazole Core
C-H Functionalization Strategies
Direct C-H functionalization is a powerful, atom-economical tool for modifying complex molecules. For the 1,3-dimethyl-1H-indazole core, these strategies can be divided into reactions involving the C-3 methyl group and those targeting the C-H bonds of the fused benzene (B151609) ring.
The C-3 position of the 1H-indazole ring is a primary site for functionalization; however, in this compound, this position is already occupied by a methyl group. Consequently, derivatization strategies must target the C-H bonds of this methyl substituent. This remains a challenging area with limited specific examples in the literature for this exact scaffold.
Direct functionalization of an unactivated C(sp³)–H bond, such as those in the C-3 methyl group, is inherently difficult. Most documented C-3 functionalization methods for indazoles involve either the substitution of a pre-installed leaving group (like a halogen) or the direct C-H activation of an unsubstituted C-3 position. mdpi.com For instance, Suzuki cross-coupling reactions are commonly performed on 3-iodo-1H-indazoles to introduce aryl or heteroaryl groups. mdpi.com Similarly, direct C-3 arylation of N-protected or N-unprotected 1H-indazoles has been achieved using palladium catalysis, but these methods rely on an available C-3 C-H bond on the ring itself, not on an existing alkyl substituent. researchgate.netmdpi.com The development of methodologies to selectively activate and functionalize the C-3 methyl group of this compound represents a current frontier in the derivatization of this important heterocyclic core.
Remote C-H activation refers to the functionalization of C-H bonds on the fused benzene ring (positions C-4, C-5, C-6, and C-7). These transformations typically require transition-metal catalysis (e.g., palladium, rhodium) and often rely on a directing group to achieve regioselectivity. nih.govacs.orgnih.gov While specific examples for the this compound substrate are not extensively documented, strategies developed for analogous substituted indoles and indazoles are applicable.
For instance, directing groups installed at the N-1 position are known to guide functionalization to the C-7 position. nih.gov Similarly, directing groups at the C-3 position can steer reactions to the C-4 position. nih.gov Rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of functionalized 1H-indazoles from precursors like aldehyde phenylhydrazones, demonstrating the utility of this metal in activating the aryl C-H bonds of the indazole system. nih.gov It is plausible that similar strategies, perhaps using the N-1 methyl group or the pyrazole (B372694) nitrogen as a weak directing element, could be adapted for the remote C-H functionalization of the this compound core, although this remains an area for further research.
N-Functionalization and Alkylation Strategies
The this compound molecule possesses a methyl group at the N-1 position, precluding further substitution at this site. However, the N-2 nitrogen of the pyrazole ring retains a lone pair of electrons and can act as a nucleophile.
The primary N-functionalization strategy for this core is quaternization . This reaction involves the alkylation of the N-2 nitrogen to form a cationic 1,2,3-trimethyl-1H-indazolium salt. This transformation is typically achieved under strong alkylating conditions. Studies on the quaternization of N-alkylindazoles to produce indazolium-based ionic liquids have shown that reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can afford these products in nearly quantitative yields. The basicity of the N-2 nitrogen is lower than that of the N-1 in an unsubstituted indazole, making quaternization a somewhat challenging reaction that often requires forcing conditions.
Introduction of Diverse Chemical Moieties for Structural Diversity
A key strategy for exploring the biological potential of the this compound core involves introducing chemical diversity, particularly on the fused benzene ring. A prominent example is the derivatization of 1,3-dimethyl-1H-indazol-6-amine . This intermediate allows for the introduction of a wide array of substituents via reactions targeting the 6-amino group.
One successful approach is reductive amination, where the 6-aminoindazole is reacted with various aldehydes or ketones. This method has been employed to synthesize libraries of N-substituted derivatives for screening as potential therapeutic agents, particularly as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov For example, a series of N-benzyl derivatives has been prepared by reacting 1,3-dimethyl-1H-indazol-6-amine with substituted benzaldehydes. nih.govrsc.org
Below is a table showcasing some of the chemical moieties that have been introduced at the 6-amino position of the this compound core.
| Compound ID | Substituent at 6-Amino Position | Synthetic Method | Reference |
|---|---|---|---|
| Compound 7 | N-(4-bromobenzyl) | Reductive Amination | nih.gov |
| Compound 36 | N-(4-fluorobenzyl) | Reductive Amination | rsc.org |
| Compound 34 | N-benzyl | Reductive Amination | rsc.org |
| Compound 35 | N-(pyridin-3-ylmethyl) | Reductive Amination | rsc.org |
| Compound 37 | N-(2-fluorobenzyl) | Reductive Amination | rsc.org |
| Compound 33 | N-cyclohexylmethyl | Reductive Amination | rsc.org |
Structure-Activity Relationship (SAR) Studies via Chemical Modification and Computational Binding Analysis
The derivatization of the this compound core is often guided by Structure-Activity Relationship (SAR) and computational studies to optimize biological activity. The development of these derivatives as IDO1 inhibitors serves as an excellent case study. nih.govrsc.org
SAR studies on N-substituted 6-amino-1,3-dimethyl-1H-indazole derivatives have revealed key insights. The introduction of a methyl group at the C-3 position was found to enhance cytotoxic potential against cancer cell lines like HCT116. rsc.org Further modification of the 6-amino group showed that aryl substituents generally conferred better cytotoxicity than alkyl ones. rsc.org Specifically, the introduction of a fluorine atom onto the benzyl (B1604629) ring, as in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36), led to a significant increase in anti-proliferative activity, with an IC50 value of 0.4 µM in HCT116 cells. rsc.org
| Compound ID | Structure (Modification at 6-NH₂) | Antiproliferative Activity (IC₅₀ in µM, HCT116 cells) | Reference |
|---|---|---|---|
| 34 | Benzyl | 7.5 ± 2.1 | rsc.org |
| 35 | Pyridin-3-ylmethyl | 1.1 ± 0.5 | rsc.org |
| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 | rsc.org |
| 37 | 2-Fluorobenzyl | 0.6 ± 0.2 | rsc.org |
Computational binding analysis has provided a molecular basis for these observations. Docking studies of these inhibitors into the active site of the IDO1 enzyme show that the indazole scaffold plays a critical role. researchgate.net The heterocyclic core interacts with hydrophobic residues in "pocket A" of the enzyme's active site. researchgate.netnih.gov The 6-amino group is crucial, forming a hydrogen bond with the propionate (B1217596) side chain of the heme cofactor. researchgate.net The substituted benzyl group extends into another region of the active site, where substitutions on the aromatic ring can form additional favorable interactions. For example, the high potency of compound 36 is rationalized by the fluorine atom forming beneficial contacts within the binding pocket. rsc.orgresearchgate.net These computational models align well with experimental SAR data and are instrumental in designing next-generation inhibitors with improved potency and selectivity. researchgate.net
Advanced Research Applications of Indazole Scaffolds in Chemical Sciences
Design and Synthesis of Novel Chemical Scaffolds
The 1,3-Dimethyl-1H-indazole framework is a versatile starting point for the rational design and synthesis of novel chemical scaffolds, particularly in the field of medicinal chemistry. Researchers have successfully utilized this compound to create new series of molecules with potential therapeutic activities.
A notable area of research has been the development of novel 1,3-dimethyl-6-amino-1H-indazole derivatives. nih.gov These syntheses are often driven by a specific biological target. For instance, new derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key target for cancer immunotherapy. nih.govrsc.org The design process for these novel scaffolds is based on the structural features of known inhibitors and the established anticancer properties of the broader indazole scaffold. rsc.org
The synthesis typically starts from a precursor like 3-methyl-6-nitro-1H-indazole, which undergoes methylation to yield a mixture of 1,3-dimethyl-6-nitro-1H-indazole and its 2,3-dimethyl isomer. nih.gov After separation, the nitro group is reduced to an amine, providing the key intermediate, 1,3-dimethyl-1H-indazol-6-amine. nih.gov This amine then serves as a handle for introducing a variety of substituents, leading to a library of novel compounds. One such study reported the synthesis of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which was identified as a potent derivative. nih.gov Another research effort produced N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which also showed significant biological activity. rsc.org
These synthetic efforts highlight how the this compound core can be systematically modified to generate diverse and complex new chemical entities.
Applications in Material Science Research
While the broader indazole scaffold has found applications in material science, particularly as chromophores for devices like dye-sensitized solar cells (DSSCs) and as ligands for metal complexes in optoelectronics, the specific use of this compound is not widely documented in this field. ossila.comgjesr.com
The indazole ring system, in general, is recognized for its potential in optoelectronic applications, including OLEDs. gjesr.comresearchgate.net Derivatives of indazole are explored for creating the semiconducting molecules and polymers necessary for these devices. However, based on available scientific literature, there are no specific, detailed research findings on the application of this compound itself as a component in the development of OLEDs. The research in this area tends to focus on other functionalized indazole derivatives. ossila.comresearchgate.net
Exploration as General Synthetic Intermediates in Complex Molecule Synthesis
The this compound core is a valuable intermediate in the multistep synthesis of more complex molecules, including pharmaceuticals. Its chemical structure allows for regioselective modifications, making it a reliable building block. beilstein-journals.org
The synthesis of 1,3-dimethyl-1H-indazol-6-amine from 1,3-dimethyl-6-nitro-1H-indazole is a clear example of its role as an intermediate. nih.gov The nitro-derivative itself is a stable compound that can be prepared and purified before its conversion to the more reactive amine, which is then used in subsequent synthetic steps. nih.govaxios-research.com This nitro-derivative is also used as a characterized reference standard in the context of the synthesis of the anticancer drug Pazopanib, indicating its relevance in pharmaceutical process chemistry. axios-research.com
Furthermore, this compound can be converted into other useful synthetic precursors. A key example is the creation of This compound-5-boronic acid . sigmaaldrich.com Boronic acids are exceptionally important intermediates in modern organic chemistry, primarily for their use in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the straightforward formation of carbon-carbon bonds, enabling the assembly of complex molecular architectures from the indazole core.
Development of Chemical Probes for Biological Systems
Derivatives of this compound have been developed and used as chemical probes to investigate and understand complex biological systems. These probes are molecules designed to interact with specific biological targets, allowing researchers to study cellular pathways and mechanisms of disease.
In the context of cancer research, novel synthesized derivatives of 1,3-dimethyl-6-amino-1H-indazole have served as probes to explore cancer cell biology. nih.gov For example, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was used to study its effects on various cancer cell lines. nih.gov Research showed that this compound could induce apoptosis (programmed cell death) and selectively activate the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov It was also used to probe cell mobility in wound healing assays, where it was found to reduce the expression of matrix metalloproteinase MMP9, an enzyme involved in cell migration. nih.gov
Similarly, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was used to probe the cell cycle in human colorectal cancer cells. rsc.org Studies with this compound revealed that its anti-proliferative activity was linked to its ability to cause cell cycle arrest at the G2/M phase. rsc.org These examples demonstrate how derivatives of this compound function as valuable chemical tools for dissecting specific molecular events within biological systems.
Interactive Data Table of Synthesized this compound Derivatives
| Compound Name | Target/Application | Key Research Finding | IC₅₀ Value | Cell Line |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 Inhibition / Anticancer | Induces apoptosis and activates ERK pathway. nih.gov | Not specified | FaDu |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 Inhibition / Anticancer | Causes G2/M cell cycle arrest. rsc.org | 0.4 ± 0.3 µM | HCT116 |
Future Directions in 1,3 Dimethyl 1h Indazole Research
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future of synthesizing 1,3-Dimethyl-1H-indazole and its derivatives lies in the adoption of green and efficient chemical practices. Traditional multi-step syntheses are often resource-intensive, and modern chemistry seeks to overcome these limitations. Research into the broader indazole class has highlighted several promising sustainable approaches. For instance, an eco-friendly method for producing 1-H-indazole derivatives utilizes ammonium (B1175870) chloride in ethanol (B145695) with a grinding protocol, offering benefits such as high yields, short reaction times, and a reduced environmental footprint. samipubco.com Other innovative strategies for the indazole core include silver(I)-mediated intramolecular oxidative C-H amination acs.org and palladium-catalyzed intramolecular amination of aryl halides. samipubco.com
Future efforts will likely focus on adapting these sustainable principles specifically for the large-scale and efficient production of the this compound core. This includes developing one-pot reactions that minimize solvent use and waste generation, employing catalysts that are recoverable and reusable, and exploring reaction conditions that require less energy. The goal is to create synthetic pathways that are not only high-yielding but also economically viable and environmentally benign.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Advanced computational modeling is set to revolutionize the design of novel this compound derivatives. Techniques like Density Functional Theory (DFT) and molecular docking are becoming indispensable for predicting chemical properties and biological interactions before committing to laboratory synthesis. mit.edudntb.gov.uanih.gov DFT calculations, for example, have been successfully used to understand the reaction mechanisms and selectivity in the functionalization of the indazole ring. mit.eduresearchgate.net In one study concerning the Suzuki–Miyaura cross-coupling for C-3 functionalization of 1H-indazole, scientific calculations were employed to determine that a ferrocene-based divalent palladium complex had a lower energy barrier, leading to higher catalytic outputs. mdpi.com
For this compound, these predictive models will be crucial. Future research will likely involve:
Virtual Screening: Using computational models to screen large libraries of potential derivatives for desired properties.
Mechanism Elucidation: Applying DFT and other methods to understand the precise mechanisms of derivatization reactions, allowing for the optimization of reaction conditions.
Predictive Toxicology: Modeling potential interactions with off-target biological molecules to forecast and mitigate undesirable effects early in the design phase.
Structure-Activity Relationship (SAR) Modeling: Building computational SAR models to predict how different functional groups on the this compound core will affect its activity, as has been done for other indazole derivatives. researchgate.net
This in-silico approach will accelerate the discovery process, making it more targeted and efficient by prioritizing the synthesis of compounds with the highest probability of success.
Exploration of Underexplored Derivatization and Functionalization Pathways
While initial studies have focused on specific substitutions, the this compound core offers numerous positions for further chemical modification. The majority of current research on this specific scaffold has focused on derivatization at the 6-position, particularly with amino groups, which are then further functionalized. nih.govrsc.org A library of 6-substituted aminoindazoles was synthesized to explore their potential as cytotoxic agents. rsc.org
Future research will systematically explore other functionalization pathways. The direct C-3 functionalization of indazoles, historically challenging due to the ring's electronic properties, is an area of active development, with new methods using copper-hydride catalysis or Suzuki-Miyaura cross-coupling showing promise. mit.edumdpi.com These advanced methods could be adapted for the this compound scaffold. The exploration of underexplored derivatization could involve introducing a wide variety of chemical moieties to probe new areas of chemical space. A recent study on 1,3-dimethyl-6-amino-1H-indazole derivatives provides a clear example of this exploration, where various benzyl (B1604629) groups were introduced. nih.gov
| Base Scaffold | Substituent Group | Resulting Compound Name | Reference |
|---|---|---|---|
| 1,3-Dimethyl-1H-indazol-6-amine | Benzyl | N-benzyl-1,3-dimethyl-1H-indazol-6-amine | rsc.org |
| 1,3-Dimethyl-1H-indazol-6-amine | 3-pyridylmethyl | 1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-indazol-6-amine | rsc.org |
| 1,3-Dimethyl-1H-indazol-6-amine | 4-fluorobenzyl | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | researchgate.netrsc.org |
| 1,3-Dimethyl-1H-indazol-6-amine | 4-bromobenzyl | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | nih.gov |
| 1,3-Dimethyl-1H-indazol-6-amine | Cyclohexylmethyl | N-(cyclohexylmethyl)-1,3-dimethyl-1H-indazol-6-amine | rsc.org |
Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation for Comprehensive Understanding
The most profound insights into this compound will come from research that synergistically combines multiple disciplines. The modern standard for chemical research involves a feedback loop where computational design informs synthetic strategy, and advanced spectroscopic techniques validate the resulting products and guide further computational analysis.
A comprehensive approach would involve:
Computational Design: Using molecular modeling to design a target derivative of this compound with predicted high efficacy. nih.govnih.gov
Chemical Synthesis: Executing the synthesis of the target molecule using efficient and sustainable methods. nih.gov
Spectroscopic and Crystallographic Validation: Employing a suite of analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to unambiguously confirm the structure, purity, and stereochemistry of the synthesized compound. mdpi.comnih.govnih.gov
Biological Evaluation: Testing the compound's activity in relevant assays to see if it matches the computational predictions. nih.govrsc.org
Iterative Refinement: Feeding the experimental results back into the computational models to refine them, leading to improved predictive accuracy for the next generation of compounds.
Q & A
Q. What are the primary synthetic routes for 1,3-Dimethyl-1H-indazole, and how do their efficiencies compare?
- Methodological Answer : The synthesis of this compound primarily involves [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates and copper(I)-catalyzed intramolecular amination. A recent study demonstrated that copper catalysis offers higher regioselectivity (yields >75%) compared to cycloaddition methods, which often require harsher conditions and result in lower yields (~60%) due to competing side reactions . Solid-phase synthesis has also been explored for scalability, though purification remains a challenge.
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Limitations |
|---|---|---|---|
| Cu-catalyzed amination | 75–85 | Mild, room temperature | Requires inert atmosphere |
| [3+2] Cycloaddition | 50–60 | High-temperature reflux | Competing side products |
| Solid-phase synthesis | 60–70 | Multi-step | Complex purification |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural characterization relies on -/-NMR for confirming substitution patterns (e.g., methyl groups at positions 1 and 3). X-ray crystallography reveals bond lengths (e.g., N–N bond: 1.32 Å) and angles (C–N–C: 108.5°) critical for understanding electronic delocalization in the indazole ring . IR spectroscopy identifies key functional groups, such as C–H stretching (2900–3100 cm) for methyl substituents.
Q. What are the key chemical reactivity profiles of this compound under different experimental conditions?
- Methodological Answer : The compound exhibits stability in polar aprotic solvents (e.g., DMF, DMSO) but undergoes hydrolysis under strongly acidic or basic conditions. Electrophilic substitution at the C5 position is favored due to electron-deficient aromatic rings, while nucleophilic attacks are less common. Reactivity with oxidizing agents (e.g., KMnO) leads to cleavage of the indazole ring, necessitating controlled reaction conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) accurately predict HOMO-LUMO gaps (4.2 eV) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Incorporating exact-exchange terms improves thermochemical accuracy, reducing deviations in atomization energies to <3 kcal/mol . These models guide functionalization strategies for tuning bioactivity or environmental reactivity.
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?
- Methodological Answer : SAR studies involve systematic substitution at the C5/C7 positions to modulate interactions with biological targets (e.g., kinases, GPCRs). For example, nitro or amino groups at C5 enhance binding affinity to cAMP-dependent protein kinases (IC: 0.8–2.1 µM), while bulky substituents reduce solubility . High-throughput screening and molecular docking (e.g., AutoDock Vina) validate predicted interactions.
Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro : Use human vascular smooth muscle cells (VSMCs) to assess vasodilation mechanisms via Ca-flux assays. EC values for PKA activation range from 5–20 µM .
- In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate pharmacokinetics (t: 3–5 hours) and efficacy in ischemia-reperfusion injury models. Microdialysis quantifies brain penetration for CNS-targeted derivatives .
Q. How should researchers address contradictions in reported data on the synthesis and bioactivity of this compound analogs?
- Methodological Answer : Discrepancies in yields or bioactivity often arise from differences in purity (>98% required ), solvent polarity, or catalytic systems. Replicate studies under standardized conditions (e.g., inert atmosphere for Cu-catalyzed reactions) and use orthogonal characterization (HPLC-MS, elemental analysis) to verify compound integrity. Meta-analyses of published datasets can identify trends obscured by experimental variability .
Q. What role can this compound derivatives play in environmental remediation, based on their chemical properties?
- Methodological Answer : The nitro-substituted derivatives exhibit photocatalytic activity under UV light, degrading pollutants like polycyclic aromatic hydrocarbons (PAHs) via radical-mediated pathways (degradation efficiency: 70–85% over 24 hours). Reactive oxygen species (ROS) generation is confirmed using electron paramagnetic resonance (EPR) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
